2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid
Description
2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid is a substituted β-amino acid with the molecular formula C₁₀H₁₁ClNO₃ and a molecular weight of 228.65 g/mol (approximated from related compounds). Its structure features a phenyl ring substituted with a chlorine atom at the para position and a methoxy group at the ortho position, linked to a β-carbon of the propanoic acid backbone via an amino group. This compound is cataloged under CAS No. 1270312-11-2 and is primarily utilized in pharmaceutical and biochemical research as a structural analog or intermediate .
Properties
CAS No. |
1270312-11-2 |
|---|---|
Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with chlorinating and methoxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes chlorination, methoxylation, and subsequent purification steps to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid exerts its effects involves interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chloro and methoxy groups enhance its binding affinity and specificity towards these targets. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
The structural and functional characteristics of 2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid are compared below with analogous β-amino acids and propanoic acid derivatives.
Structural Analogues with Aromatic Substitutions
Key Observations :
- Substituent Position : The position of substituents (e.g., para vs. ortho chlorine or methoxy groups) influences electronic and steric properties. For instance, ortho-methoxy groups in the target compound may enhance steric hindrance compared to para-substituted analogs .
Functional Analogues with Bioactive Properties
Key Observations :
- Heterocyclic vs. Aromatic Substituents : ATPA () features an isoxazole ring, enhancing metabolic stability compared to phenyl-substituted analogs.
Physicochemical and Pharmacokinetic Comparison
Key Insights :
- Toxicity : BMAA requires high doses (>100 mg/kg) for neurotoxicity, whereas MCPP exhibits acute toxicity at lower concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
